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molecular formula C9H13ClN2O2 B2585150 Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride CAS No. 252752-46-8

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride

Cat. No. B2585150
M. Wt: 216.67
InChI Key: HPZQCODDDDWZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816391B2

Procedure details

A solution of methyl 4-iodophenylacetate (4.25 g, 15.39 mmol) was dissolved in DMF (25 mL). BOC-carbazate (2.44 g, 18.47 mmol), 1,10-phenanthroline (278 mg, 1.54 mmol), copper iodide (147 mg, 0.77 mmol) and cesium carbonate (7.0 g, 21.55 mmol) were added and the mixture heated at 120° C. for 60 min. The reaction mixture was diluted with ethyl acetate (25 mL), washed with water (3×10 mL) and brine (10 mL), dried (MgSO4) and evaporated to leave a brown oil which was purified by flash chromatography on silica gel (elution gradient 0-50% EtOAc in isohexane) to give a colourless oil. The oil was dissolved in 4M HCl Dioxan (20 mL) and stirred at ambient temperature for 3 h giving a thick precipitate. Diethyl ether (100 mL) was added and the precipitate recovered by filtration, washed with ether (2×20 mL) and dried under vacuum to leave methyl 2-(4-hydrazinylphenyl)acetate hydrochloride as a light brown solid. (1.63 g, 49%)
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
BOC-carbazate
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
147 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.C(OC(=O)[NH:22][NH2:23])(OC(C)(C)C)=O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1.[ClH:51]>CN(C=O)C.C(OCC)(=O)C.[Cu](I)I.C(OCC)C>[ClH:51].[NH:22]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1)[NH2:23] |f:3.4.5,6.7,12.13|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
BOC-carbazate
Quantity
2.44 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(NN)=O
Name
Quantity
278 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
cesium carbonate
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
147 mg
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1.Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (elution gradient 0-50% EtOAc in isohexane)
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
CUSTOM
Type
CUSTOM
Details
giving a thick precipitate
FILTRATION
Type
FILTRATION
Details
the precipitate recovered by filtration
WASH
Type
WASH
Details
washed with ether (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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